molecular formula C18H17BrFNO B1325682 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-52-0

4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325682
CAS No.: 898770-52-0
M. Wt: 362.2 g/mol
InChI Key: SNFPWPNHSFZPIS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which offers promising applications in drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Bromination and Fluorination: The starting material, benzophenone, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the desired positions on the aromatic ring.

    Pyrrolidinomethylation: The intermediate product is then subjected to pyrrolidinomethylation, where a pyrrolidine ring is attached to the benzophenone core through a methylene bridge.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzophenone derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: The pyrrolidinomethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:

    Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, facilitating advancements in synthetic chemistry.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4-Bromo-3-fluoro-2-methylaniline: This compound has a similar structure but lacks the pyrrolidinomethyl group, which may result in different chemical and biological properties.

    4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone: This derivative has a different substitution pattern on the aromatic ring, which can affect its reactivity and applications.

The uniqueness of 4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone lies in its specific substitution pattern and the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFPWPNHSFZPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643205
Record name (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-52-0
Record name (4-Bromo-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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